

Application Note: Rapid UPLC Analysis of Ibuprofen Impurity J

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Compound of Interest

Compound Name: 1-Oxo Ibuprofen

Cat. No.: B027142

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Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID). As with any active pharmaceutical ingredient (API), controlling impurities is crucial to ensure its safety and efficacy. Ibuprofen Impurity J, chemically known as 2-[4-(2-methylpropanoyl)phenyl]propanoic acid, is a known related substance of ibuprofen.[1][2][3][4][5] Its monitoring is essential during drug development and quality control. This application note presents a rapid and robust Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of Ibuprofen Impurity J. The method is designed to be stability-indicating, allowing for the separation of the impurity from the main compound and other potential degradation products.[6][7]

Experimental

Instrumentation

A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis. A Waters Acquity UPLC BEH C18 column (100 x 2.1 mm, 1.7 µm) has been shown to be effective for the separation of ibuprofen and its impurities.[6][8][9][10]

Chemicals and Reagents

- Ibuprofen Reference Standard
- Ibuprofen Impurity J Reference Standard

- Acetonitrile (HPLC grade)
- Potassium Dihydrogen Orthophosphate (AR grade)
- Orthophosphoric Acid (AR grade)
- Ultrapure Water

Chromatographic Conditions

A gradient UPLC method is employed to achieve a rapid and efficient separation of Ibuprofen Impurity J from Ibuprofen.

Parameter	Condition
Column	Waters Acquity UPLC BEH C18, 100 x 2.1 mm, 1.7 μ m ^[6]
Mobile Phase A	0.02 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B	Acetonitrile
Gradient	See Table 1
Flow Rate	0.3 mL/min ^[6]
Column Temperature	25°C ^[6]
Injection Volume	1.0 μ L ^[6]
Detector Wavelength	210 nm ^[6]
Run Time	Approximately 10 minutes

Table 1: Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
6.0	50	50
8.0	20	80
8.1	90	10
10.0	90	10

Protocol

Preparation of Mobile Phase

- Mobile Phase A: Dissolve 2.72 g of Potassium Dihydrogen Orthophosphate in 1000 mL of ultrapure water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.
- Mobile Phase B: Acetonitrile.
- Degas both mobile phases before use.

Preparation of Standard Solutions

- Ibuprofen Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Ibuprofen Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of Mobile Phase A and Mobile Phase B (50:50 v/v).
- Ibuprofen Impurity J Standard Stock Solution (100 µg/mL): Accurately weigh about 2.5 mg of Ibuprofen Impurity J Reference Standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the same diluent.
- Working Standard Solution (Ibuprofen 100 µg/mL, Impurity J 1 µg/mL): Pipette 5 mL of the Ibuprofen Standard Stock Solution and 0.5 mL of the Impurity J Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Preparation of Sample Solution

- Accurately weigh and transfer a quantity of the sample equivalent to about 25 mg of Ibuprofen into a 25 mL volumetric flask.
- Add about 15 mL of diluent and sonicate for 10 minutes to dissolve.
- Dilute to volume with the diluent and mix well.
- Filter the solution through a 0.22 μ m syringe filter before injection.

Data Analysis

The concentration of Ibuprofen Impurity J in the sample is calculated by comparing the peak area of Impurity J in the sample chromatogram to the peak area of Impurity J in the standard chromatogram.

System Suitability

The system suitability is assessed by injecting the working standard solution six times. The following criteria should be met:

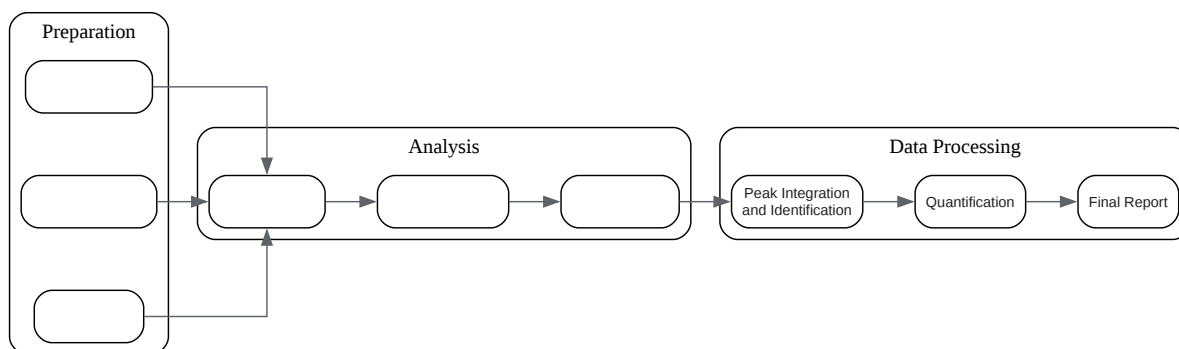
Parameter	Acceptance Criteria
Tailing Factor (for both peaks)	Not more than 2.0
Theoretical Plates (for both peaks)	Not less than 2000
Resolution (between Ibuprofen and Impurity J)	Not less than 2.0
% RSD for peak areas (n=6)	Not more than 2.0%

Method Validation Summary

This UPLC method should be validated according to ICH guidelines.^[7] Key validation parameters are summarized below.

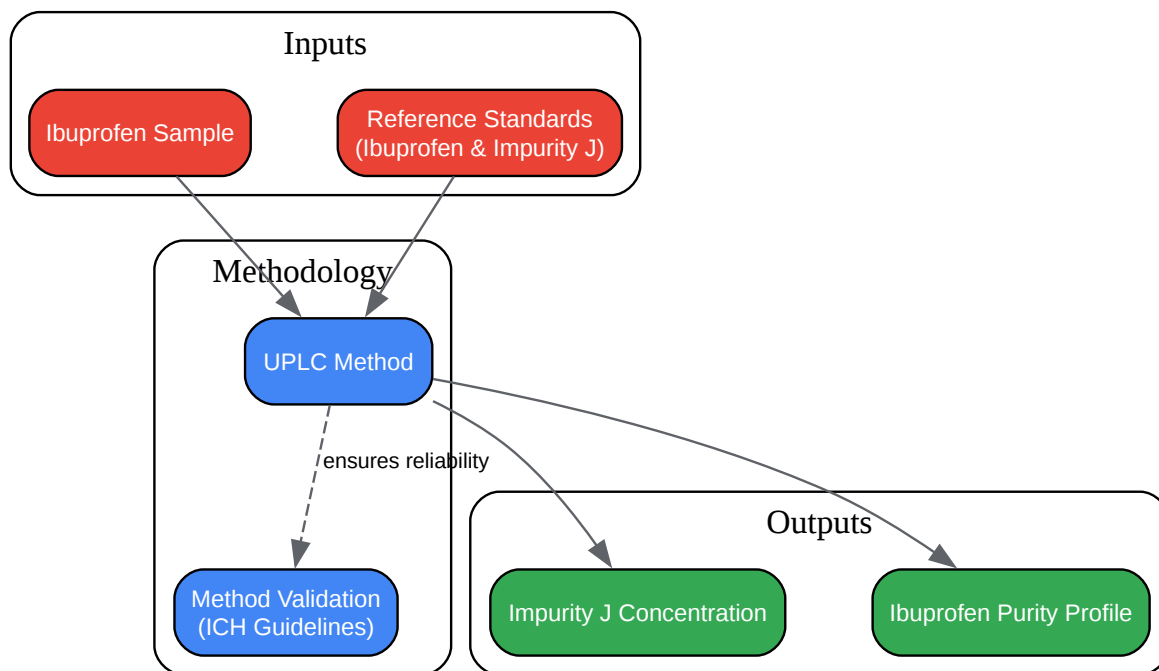
Parameter	Result
Linearity (µg/mL)	0.05 - 1.5 ($r^2 > 0.999$)
LOD (µg/mL)	0.03[9][10]
LOQ (µg/mL)	0.05[9][10]
Accuracy (% Recovery)	98.0 - 102.0%[8][9][10]
Precision (% RSD)	< 2.0%[8][9][10]

Visualizations



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Caption: Experimental workflow for the UPLC analysis of Ibuprofen Impurity J.



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Caption: Logical relationship of inputs, methodology, and outputs.

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